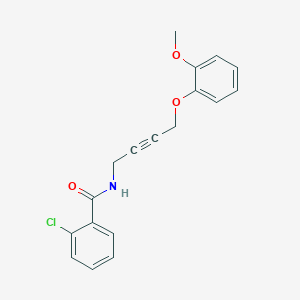

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Description

2-Chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group and a propargyl ether-linked 2-methoxyphenyl substituent on the amide nitrogen. The compound’s structure combines a rigid aromatic core with a flexible alkyne chain, enabling unique conformational and electronic properties.

Properties

IUPAC Name |

2-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUDLUPAIKIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps:

Formation of the but-2-yn-1-yl chain: This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Attachment of the 2-methoxyphenoxy group: This step involves the reaction of the but-2-yn-1-yl intermediate with 2-methoxyphenol under basic conditions to form the ether linkage.

Formation of the benzamide core: The final step involves the acylation of the amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be used in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild heating conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of amines or thiols.

Scientific Research Applications

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Conformational Differences

Key Insights :

- Unlike the antiperpendicular N–H/Cl geometry in , the target’s propargyl chain may enforce distinct conformational preferences, affecting intermolecular interactions.

Physicochemical Properties

Key Insights :

- The target’s alkyne spacer and methoxyphenoxy group may lower melting points compared to rigid pyrimidine-based analogs (e.g., ).

- NMR shifts for NH protons in benzamides typically appear at 10–12 ppm, consistent across analogs .

Key Insights :

- Sulfonyl and iodo groups in enhance bioactivity, but the target’s alkyne linker may offer novel binding modes.

Biological Activity

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be represented as follows:

This compound features a chloro group, a methoxyphenoxy moiety, and a butynyl side chain, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Many benzamide derivatives have been shown to inhibit the proliferation of cancer cells. This is often mediated through apoptosis induction and cell cycle arrest.

- Apoptosis Induction : The presence of the benzamide moiety is associated with pro-apoptotic effects. Compounds that induce apoptosis typically activate caspases and modulate Bcl-2 family proteins.

- Anti-inflammatory Effects : Some studies suggest that similar compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

Biological Activity Data

The following table summarizes the biological activities observed for 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide and related compounds:

Case Study 1: Cytotoxic Activity

In a study evaluating the cytotoxic effects of various benzamide derivatives, 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide was tested against multiple cancer cell lines including MDA-MB-231 and HT-29. The compound showed IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide led to the activation of caspase pathways in treated cells, confirming its role as an apoptosis inducer. Flow cytometry analysis demonstrated an increase in early apoptotic markers following treatment.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. The introduction of functional groups such as methoxy and chloro has been shown to improve potency against specific cancer types.

Key Findings:

- Potency : The compound exhibited enhanced cytotoxicity compared to related analogs.

- Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.